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Compound Name:
1-(Aminoformylmethyl)pyridinium

chloride

Cat. No.: B1334033 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of 1-
(Aminoformylmethyl)pyridinium chloride, a compound of interest to researchers and

professionals in the fields of organic synthesis and drug development. This document outlines

the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic

characteristics of the molecule and provides detailed experimental protocols for obtaining such

spectra.

Introduction
1-(Aminoformylmethyl)pyridinium chloride, also known as Girard's Reagent P amide, is a

quaternary pyridinium salt. Its structure, featuring a positively charged pyridinium ring and an

aminoformylmethyl substituent, gives rise to a unique spectral fingerprint. Understanding these

spectral properties is crucial for the structural elucidation and quality control of this compound

in research and development settings.

Predicted Spectral Data
While a comprehensive, peer-reviewed spectral dataset for 1-
(Aminoformylmethyl)pyridinium chloride is not readily available in the public domain, the
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following tables summarize the expected chemical shifts and absorption frequencies based on

the analysis of its constituent functional groups and data from similar pyridinium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Pyridinium (ortho-H) 8.8 - 9.2 Doublet

Deshielded due to the

positive charge on the

nitrogen atom.

Pyridinium (para-H) 8.4 - 8.7 Triplet

Pyridinium (meta-H) 8.0 - 8.3 Triplet

Methylene (-CH₂-) 5.5 - 5.9 Singlet

Adjacent to the

positively charged

nitrogen and the

carbonyl group.

Amide (-NH₂) 7.5 - 8.5 Broad Singlet

Chemical shift can be

variable and

concentration-

dependent.

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

Carbonyl (-C=O) 165 - 175

Pyridinium (ortho-C) 145 - 150
Deshielded due to the adjacent

positively charged nitrogen.

Pyridinium (para-C) 140 - 145

Pyridinium (meta-C) 125 - 130

Methylene (-CH₂-) 60 - 70

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies

Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Vibration Mode

N-H (Amide) 3100 - 3500
Medium-Strong,

Broad
Stretching

C-H (Aromatic) 3000 - 3100 Medium Stretching

C-H (Methylene) 2850 - 3000 Medium Stretching

C=O (Amide I) 1650 - 1690 Strong Stretching

C=N, C=C (Pyridinium

Ring)
1480 - 1650 Medium-Strong Stretching

N-H (Amide II) 1550 - 1640 Medium Bending

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra for solid

organic compounds like 1-(Aminoformylmethyl)pyridinium chloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

1-(Aminoformylmethyl)pyridinium chloride sample

Deuterated solvent (e.g., DMSO-d₆, D₂O)

NMR tube

Pipette

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and

place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good

choice for polar pyridinium salts).

Vortex the vial until the sample is fully dissolved.

Using a pipette, transfer the solution into a clean NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay may be necessary due to the lower natural

abundance and longer relaxation times of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of the solid sample.

Method: Potassium Bromide (KBr) Pellet Method

Materials and Equipment:

1-(Aminoformylmethyl)pyridinium chloride sample

Spectroscopic grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet press with die
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FT-IR spectrometer

Procedure:

Sample Preparation:

Place approximately 1-2 mg of the sample into a clean, dry agate mortar.

Add approximately 100-200 mg of dry KBr powder to the mortar.

Gently grind the sample and KBr together with the pestle until a fine, homogeneous

powder is obtained.

Pellet Formation:

Transfer a small amount of the powdered mixture into the pellet die.

Ensure the powder is evenly distributed.

Place the die into the hydraulic press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualizations
The following diagrams illustrate the logical workflow for spectral analysis and the relationship

between the molecular structure and its expected spectral signals.
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Caption: Experimental workflow for NMR and IR spectral analysis.
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Caption: Structure-to-spectrum correlation for the compound.

To cite this document: BenchChem. [Spectral Properties of 1-(Aminoformylmethyl)pyridinium
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334033#spectral-properties-of-1-
aminoformylmethyl-pyridinium-chloride-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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